molecular formula C11H21F3O5Si B14662247 3-(Triethoxysilyl)propyl trifluoroacetate CAS No. 36957-76-3

3-(Triethoxysilyl)propyl trifluoroacetate

Cat. No.: B14662247
CAS No.: 36957-76-3
M. Wt: 318.36 g/mol
InChI Key: IMOACNCJVCFYRQ-UHFFFAOYSA-N
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Description

3-(Triethoxysilyl)propyl trifluoroacetate is an organosilicon compound that features both a trifluoroacetate group and a triethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triethoxysilyl)propyl trifluoroacetate typically involves the reaction of 3-(Triethoxysilyl)propylamine with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:

3-(Triethoxysilyl)propylamine+Trifluoroacetic anhydride3-(Triethoxysilyl)propyl trifluoroacetate+By-products\text{3-(Triethoxysilyl)propylamine} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} + \text{By-products} 3-(Triethoxysilyl)propylamine+Trifluoroacetic anhydride→3-(Triethoxysilyl)propyl trifluoroacetate+By-products

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Triethoxysilyl)propyl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.

    Substitution: Nucleophiles such as amines or alcohols in the presence of suitable catalysts.

Major Products Formed

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxane networks.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

3-(Triethoxysilyl)propyl trifluoroacetate has a wide range of applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials and coatings.

    Biology: Employed in the modification of surfaces for biomolecule immobilization and cell culture applications.

    Chemistry: Utilized in the synthesis of functionalized silica nanoparticles and other advanced materials.

    Industry: Applied in the production of adhesives, sealants, and surface treatments to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of 3-(Triethoxysilyl)propyl trifluoroacetate involves the hydrolysis of the triethoxysilyl group to form silanols, which can then condense to form siloxane bonds. The trifluoroacetate group can participate in various substitution reactions, allowing for the introduction of different functional groups. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminopropyl)triethoxysilane: Similar in structure but contains an amine group instead of a trifluoroacetate group.

    3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.

    Bis[3-(triethoxysilyl)propyl] tetrasulfide: Contains a tetrasulfide linkage instead of a trifluoroacetate group.

Uniqueness

3-(Triethoxysilyl)propyl trifluoroacetate is unique due to the presence of both a trifluoroacetate group and a triethoxysilyl group, which imparts distinct chemical reactivity and versatility. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

36957-76-3

Molecular Formula

C11H21F3O5Si

Molecular Weight

318.36 g/mol

IUPAC Name

3-triethoxysilylpropyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C11H21F3O5Si/c1-4-17-20(18-5-2,19-6-3)9-7-8-16-10(15)11(12,13)14/h4-9H2,1-3H3

InChI Key

IMOACNCJVCFYRQ-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC(=O)C(F)(F)F)(OCC)OCC

Origin of Product

United States

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